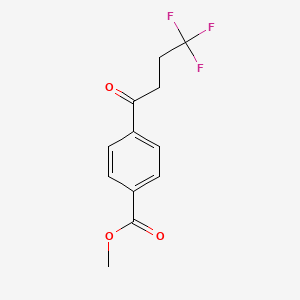

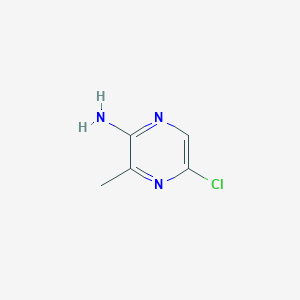

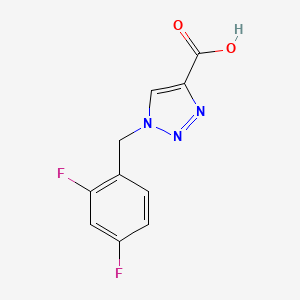

![molecular formula C12H19Cl2N3 B1452514 2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride CAS No. 1324077-08-8](/img/structure/B1452514.png)

2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Overview

Description

“2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The benzimidazole core of the compound is a significant moiety in medicinal chemistry, often associated with a wide spectrum of pharmacological activities. Its structural similarity to nucleotides makes it a valuable scaffold in drug design, particularly in the development of novel therapeutic agents targeting various diseases. Researchers leverage this compound in the synthesis of potential drug candidates, exploring its efficacy in treating conditions such as bacterial infections, cancer, and inflammatory diseases .

Pharmacology

In pharmacology, the compound’s derivatives are studied for their potential as modulators of biological pathways. Due to the presence of the benzimidazole ring, these derivatives can interact with enzymes and receptors, influencing their activity. This interaction is crucial for understanding the compound’s role in modulating physiological processes and for the development of drugs with improved specificity and reduced side effects .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules. Its versatile chemical structure allows for various substitutions and modifications, enabling chemists to synthesize a wide array of derivatives with diverse biological activities. It is also used in the synthesis of imidazole-containing compounds, which have a broad range of applications in different fields of chemistry .

Targeted Protein Degradation

The compound’s structure is useful in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation. The benzimidazole moiety can be incorporated into PROTAC molecules to enhance their binding affinity to target proteins, thereby improving the efficiency of targeted protein degradation .

Coordination Chemistry

In coordination chemistry, the compound is utilized as a ligand to form coordination complexes with various metals. These complexes have potential applications in catalysis, material science, and as models for biological systems. The benzimidazole ring’s ability to coordinate with metal ions is exploited to create complexes with unique properties and functions .

Biological Studies

The compound is also used in biological studies to investigate the function of benzimidazole derivatives in living organisms. It can act as an inhibitor or activator of certain biological pathways, providing insights into the molecular mechanisms underlying various biological processes. This information is valuable for the development of new strategies for disease treatment and prevention .

properties

IUPAC Name |

2-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.2ClH/c1-9(2)15-11-6-4-3-5-10(11)14-12(15)7-8-13;;/h3-6,9H,7-8,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWYVGXIYYPNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)